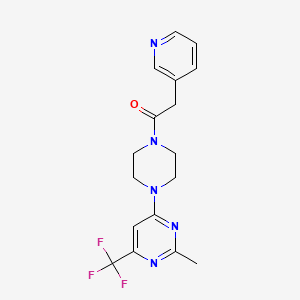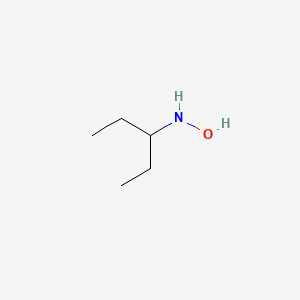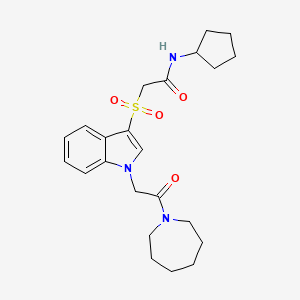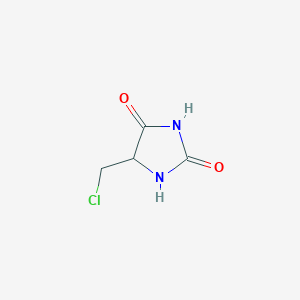
3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring, which has shown significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.
Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.
Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.
Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).
Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidized triazole derivatives
Reduced piperidinyl alcohols
Various substituted aromatic compounds
Scientific Research Applications
This compound has found applications in several scientific fields due to its structural uniqueness and biological activity:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Exhibits potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of biological pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials.
Mechanism of Action
The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:
Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
When compared to similar compounds, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique fluorinated structure and triazole ring. Similar compounds include:
3,4-Difluorobenzamide derivatives: : These share similar aromatic substitution patterns but lack the triazole and piperidinyl moieties.
Triazole-piperidine hybrids: : Compounds with similar core structures but different substituents or functional groups, which may exhibit varied biological activities.
Fluorinated triazoles: : These are known for their stability and biological activity, often used in pharmaceutical research.
Properties
IUPAC Name |
3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZPYJECZJKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)



![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)
![{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2528024.png)
![1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2528025.png)




![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)
![7-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)
